epsilon-Carotene

Description

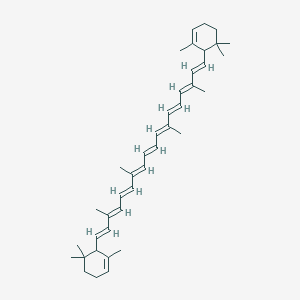

Structure

3D Structure

Propriétés

Numéro CAS |

38894-81-4 |

|---|---|

Formule moléculaire |

C40H56 |

Poids moléculaire |

536.9 g/mol |

Nom IUPAC |

1,5,5-trimethyl-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene |

InChI |

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-28,37-38H,15-16,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+ |

Clé InChI |

QABFXOMOOYWZLZ-JLTXGRSLSA-N |

SMILES |

CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C)(C)C |

SMILES isomérique |

CC1=CCCC(C1/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2C(CCC=C2C)(C)C)\C)\C)/C)/C)(C)C |

SMILES canonique |

CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C)(C)C |

Origine du produit |

United States |

Biosynthesis and Metabolic Pathways of Epsilon Carotene

Precursor Formation and Early Isoprenoid Pathway Steps

Carotenoids, as a class of isoprenoids, originate from the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). bioone.orgwikipedia.orgnih.gov In plant cells, the primary route for generating these precursors for carotenoid biosynthesis is the plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. bioone.orgaocs.orgfrontiersin.org This pathway commences with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. bioone.orgaocs.org

The initial committed step in carotenoid biosynthesis is the head-to-head condensation of two molecules of geranylgeranyl diphosphate (GGPP), a 20-carbon molecule, to form the first C40 carotenoid, phytoene (B131915). bioone.orgwikipedia.orgaocs.org This reaction is catalyzed by the enzyme phytoene synthase (PSY). wikipedia.orgaocs.org Phytoene, which is colorless, then undergoes a series of desaturation and isomerization reactions to produce the red-colored all-trans-lycopene. bioone.orgaocs.orgfrontiersin.org In plants, this conversion requires at least four enzymes: phytoene desaturase (PDS), ζ-carotene desaturase (ZDS), ζ-carotene isomerase (Z-ISO), and carotenoid isomerase (CRTISO). aocs.orgfrontiersin.org

Lycopene (B16060) Cyclization and Divergent Carotenoid Branches

The cyclization of the linear lycopene molecule represents a critical branch point in the carotenoid pathway, determining the flux towards different classes of carotenoids. bioone.orgaocs.orgfrontiersin.org This step leads to the formation of carotenes with either two β-rings (β,β-carotenes) or one β-ring and one ε-ring (β,ε-carotenes). bioone.org

Enzymatic Action of Lycopene Epsilon-Cyclase (LCY-ε)

Lycopene epsilon-cyclase (LCY-ε) is the key enzyme responsible for the formation of the ε-ring at the end of the carotenoid chain. oup.comnih.gov In most higher plants, LCY-ε is a monofunctional cyclase, meaning it adds only a single ε-ring to one end of the lycopene molecule, producing δ-carotene (ε,ψ-carotene). nih.govoup.commdpi.com This enzyme works in concert with lycopene beta-cyclase (LCY-β), which adds a β-ring to the other end. nih.govoup.com

However, some plant species, like lettuce (Lactuca sativa), possess a LCY-ε that can catalyze the formation of two ε-rings, leading to the synthesis of ε,ε-carotene (also known as epsilon-carotene), a precursor for lactucaxanthin (B1234549). bioone.orgnih.govoup.com The ability of LCY-ε to add one or two ε-rings is determined by specific amino acid residues within the enzyme. bioone.org

Formation of Alpha-Carotene (B108777) (β,ε-Carotene)

The synthesis of α-carotene (β,ε-carotene) is a collaborative effort between LCY-ε and LCY-β. aocs.orgoup.comnih.gov The process begins with LCY-ε adding an ε-ring to one end of the lycopene molecule to form the monocyclic intermediate, δ-carotene. bioone.orgoup.com Subsequently, LCY-β acts on the other end of δ-carotene to introduce a β-ring, completing the formation of α-carotene. bioone.orgoup.com The relative activities of LCY-ε and LCY-β are crucial in determining the proportion of lycopene that is channeled into the α-carotene branch versus the β-carotene branch of the pathway. aocs.org

Subsequent Enzymatic Modifications and Derivative Synthesis

Following its synthesis, α-carotene serves as a substrate for further enzymatic modifications, primarily hydroxylation, which leads to the formation of various xanthophylls.

Hydroxylation of Epsilon-Rings and Beta-Rings

The conversion of α-carotene to its dihydroxy derivative, lutein (B1675518), involves the stereospecific hydroxylation of both the β-ring and the ε-ring. pnas.orgpnas.org This process is catalyzed by two distinct types of cytochrome P450 enzymes. frontiersin.orgpnas.org

The hydroxylation of the β-ring of α-carotene is primarily carried out by CYP97A3, a P450 monooxygenase. pnas.orgnih.govwww.gov.uk This reaction yields the intermediate zeinoxanthin (B1232132). pnas.orgnih.govwww.gov.uk The hydroxylation of the ε-ring is catalyzed by another P450 enzyme, CYP97C1. pnas.orgnih.gov

Formation of Alpha-Carotene-Derived Xanthophylls (e.g., Lutein, Zeinoxanthin)

The sequential action of these hydroxylases leads to the synthesis of lutein, the most abundant carotenoid in the photosynthetic tissues of plants. nih.govwww.gov.uk The proposed primary pathway for lutein synthesis involves the initial hydroxylation of the β-ring of α-carotene by CYP97A3 to form zeinoxanthin. nih.govwww.gov.ukebi.ac.uk Subsequently, CYP97C1 hydroxylates the ε-ring of zeinoxanthin to produce lutein (3R,3'R,6'R-β,ε-carotene-3,3'-diol). pnas.orgnih.govwww.gov.uk Another potential, though less favored, route involves the initial hydroxylation of the ε-ring of α-carotene to form α-cryptoxanthin, followed by β-ring hydroxylation to yield lutein. nih.gov The accumulation of zeinoxanthin in certain mutant lines supports the model where β-ring hydroxylation is the preferred initial step. nih.gov

Subcellular Localization of Carotenoid Biosynthesis Pathways

In higher plants, the entire carotenoid biosynthetic pathway, including the steps leading to ε-carotene, is confined within plastids. aocs.orgoup.comfrontiersin.org Although the genes encoding the biosynthetic enzymes are located in the nucleus, the resulting proteins are transported into the plastids to perform their functions. oup.comnih.govtandfonline.com The specific type of plastid—such as chloroplasts, chromoplasts, leucoplasts, or etioplasts—plays a crucial role in determining the capacity for carotenoid synthesis and the types and quantities of carotenoids that are accumulated. nih.govfrontiersin.orgcsic.es

The initial precursors for all isoprenoids in plastids, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are produced via the methylerythritol 4-phosphate (MEP) pathway. aocs.orgfrontiersin.org The enzymes of the MEP pathway are located in the plastid stroma. The first committed step in carotenoid biosynthesis is the formation of phytoene from two molecules of geranylgeranyl pyrophosphate (GGPP), a reaction catalyzed by phytoene synthase (PSY). oup.comresearchgate.net This and subsequent desaturation and isomerization steps leading to lycopene are generally associated with the inner envelope membrane of the plastid and potentially with thylakoid membranes.

The cyclization of lycopene represents a critical branch point in the pathway, dictating the flow towards either α-carotene (the precursor to ε,β-carotenoids like lutein) or β-carotene (the precursor to β,β-carotenoids). aocs.orgfrontiersin.org The formation of α-carotene, which possesses one β-ring and one ε-ring, requires the sequential action of two enzymes: lycopene ε-cyclase (LCYE) and lycopene β-cyclase (LCYB). frontiersin.org In contrast, the formation of β-carotene involves LCYB catalyzing the addition of two β-rings. frontiersin.org Proteomic analyses have indicated that these cyclization reactions occur in the plastid envelope membranes. frontiersin.org

The final destination and storage of carotenoids depend on the plastid type.

Chloroplasts : Found in green tissues like leaves, chloroplasts are photosynthetically active. csic.es Here, carotenoids, primarily lutein and β-carotene, are integral components of the photosynthetic machinery. csic.es They are mainly associated with chlorophyll-carotenoid-protein complexes within the thylakoid membranes, where they function in light-harvesting and photoprotection. aocs.orgnih.gov A smaller portion of carotenoids can also be found in the envelope membranes. oup.com

Chromoplasts : These non-photosynthetic plastids are specialized for the synthesis and sequestration of massive quantities of carotenoids. csic.esoup.com They are responsible for the yellow, orange, and red colors of many fruits, flowers, and roots. aocs.org During the ripening of fruits like tomatoes, chloroplasts differentiate into chromoplasts, a process involving the breakdown of chlorophyll (B73375) and the thylakoid system and a surge in carotenoid synthesis and storage. frontiersin.orgfrontiersin.orgfrontiersin.org Chromoplasts develop specialized internal structures to store these lipophilic compounds, which can be globular, crystalline, membranous, or tubular. frontiersin.orgfrontiersin.org

Plastoglobules : These lipoprotein sub-organelles are found within all plastid types and play a significant role in both the synthesis and storage of carotenoids. oup.com Proteomic studies of plastoglobules from both chloroplasts and chromoplasts have identified several key carotenoid biosynthetic enzymes, including PSY, phytoene desaturase (PDS), ζ-carotene desaturase (ZDS), and LCYB. frontiersin.orgplos.org This suggests that plastoglobules may function as a biosynthetic platform, particularly during the high-volume production of carotenoids in ripening fruit. plos.org In chromoplasts, the levels of enzymes like PSY1, PDS, and ZDS are significantly enriched in plastoglobules compared to those in chloroplasts. plos.org

The table below summarizes the subcellular localization of key enzymes and processes in the carotenoid biosynthetic pathway.

| Pathway Step/Component | Subcellular Location | Plastid Type(s) | Key Findings/Notes |

| MEP Pathway | Stroma | All | Provides IPP and DMAPP precursors for carotenoid synthesis. aocs.orgfrontiersin.org |

| Phytoene Synthase (PSY) | Stroma, Inner Envelope Membrane, Plastoglobules | All | The first committed and a major rate-limiting step in carotenoid biosynthesis. oup.comresearchgate.net Found enriched in chromoplast plastoglobules. frontiersin.orgplos.org |

| Phytoene Desaturation & Isomerization | Inner Envelope Membrane, Plastoglobules | All | A series of enzymes (PDS, ZDS, Z-ISO, CRTISO) convert phytoene to all-trans-lycopene. researchgate.netplos.org |

| Lycopene ε-cyclase (LCYE) | Envelope Membranes | Chloroplasts, Chromoplasts | Catalyzes the formation of an ε-ring on one end of the lycopene molecule, initiating the α-branch of the pathway. aocs.orgfrontiersin.org |

| Lycopene β-cyclase (LCYB) | Envelope Membranes, Plastoglobules | Chloroplasts, Chromoplasts | Works with LCYE to form α-carotene or alone to form β-carotene. frontiersin.orgfrontiersin.org |

| Carotenoid Sequestration | Thylakoid Membranes, Plastoglobules, Crystalline Structures | Chloroplasts, Chromoplasts | In chloroplasts, carotenoids are bound to photosynthetic protein complexes. aocs.org In chromoplasts, they are stored in specialized lipid-rich structures. frontiersin.orgoup.comfrontiersin.org |

The differentiation of plastids is a key regulatory factor in the accumulation of specific carotenoids. For instance, the transition from chloroplasts to chromoplasts during fruit ripening involves a dramatic upregulation of genes for carotenoid biosynthesis and the formation of new storage structures, allowing for the massive accumulation of compounds like lycopene and β-carotene. frontiersin.orgfrontiersin.org The capacity to sequester these hydrophobic molecules is as important as the biosynthetic rate itself in determining the final carotenoid content of a tissue. aocs.org

Genetic and Molecular Regulation of Epsilon Carotene Biosynthesis

Identification and Functional Characterization of Genes

The diversion of the linear carotenoid, lycopene (B16060), into the α-carotene (or β,ε-carotene) branch is the defining step in ε-carotene biosynthesis. This process and the subsequent modifications of the α-carotene molecule are catalyzed by specific enzymes encoded by distinct gene families.

The central enzyme governing the flux into the ε-carotene pathway is Lycopene Epsilon-Cyclase (LCYE). This enzyme is responsible for catalyzing the formation of an ε-ring at one end of the linear lycopene molecule. nih.govaocs.org In higher plants, the formation of α-carotene, which contains one β-ring and one ε-ring, requires the coordinated action of both LCYE and Lycopene Beta-Cyclase (LCYB). nih.govnih.gov

Functional analyses in model organisms like Arabidopsis have revealed that LCYE is typically a monofunctional enzyme, adding only a single ε-ring to lycopene to form δ-carotene. nih.govnih.gov LCYB then adds a β-ring to the other end to produce α-carotene. nih.gov This mechanism prevents the formation of carotenoids with two ε-rings, which are rare in most plants. nih.govnih.gov However, some studies have shown that certain LCYE enzymes, such as one from maize, can catalyze the formation of two ε-rings to produce ε-carotene directly from lycopene, demonstrating ε-bicyclase activity under certain conditions. sciopen.commdpi.com The relative activities and expression levels of LCYB and LCYE are therefore a critical control point that determines the proportional flux of carotenoids into the β,β-carotene branch (leading to zeaxanthin) versus the β,ε-carotene branch (leading to lutein). nih.gov

Once α-carotene is synthesized, it undergoes hydroxylation to form lutein (B1675518), a di-hydroxy carotenoid essential for the light-harvesting complex. This hydroxylation is carried out by two distinct classes of enzymes: the non-heme di-iron β-carotene hydroxylases (BCH) and the cytochrome P450-type hydroxylases (CYP97). nih.gov

CYP97C and CYP97A: These P450-type enzymes are the primary catalysts for α-carotene hydroxylation. The CYP97C family is largely responsible for hydroxylating the ε-ring of α-carotene, while the CYP97A family hydroxylates the β-ring. nih.govresearchgate.net Studies have shown a synergistic interaction between CYP97A and CYP97C is necessary for the efficient formation of lutein. nih.gov This functional partnership ensures the complete di-hydroxylation of α-carotene and is crucial for lutein production in plants. nih.govresearchgate.net

Transcriptional and Post-Transcriptional Regulatory Mechanisms

The expression of carotenoid biosynthesis genes, including LCYE, is tightly regulated at the transcriptional level to coordinate pigment production with developmental stages and environmental signals like light. frontiersin.orgmdpi.com For instance, in tomato fruit, the expression of ε-LCY is downregulated during ripening, which contributes to the massive accumulation of its substrate, lycopene. oup.com

Natural Genetic Variation and Polymorphisms Affecting Epsilon-Carotene (B162410) Levels

Significant natural variation exists within plant species for carotenoid composition, and much of this variation can be attributed to polymorphisms in the LCYE gene. nih.govresearcher.life These genetic differences directly impact the catalytic efficiency or expression level of the LCYE enzyme, thereby altering the ratio of β,β-carotenes to β,ε-carotenes.

A well-documented example is found in maize (Zea mays), where polymorphisms in the lcyE gene have a major effect on the accumulation of provitamin A carotenoids. nih.gov Studies have identified several key polymorphisms, including insertions, deletions, and single nucleotide polymorphisms (SNPs), that significantly alter the flux through the α-carotene versus the β-carotene branches. nih.govresearchgate.net Alleles that result in lower lcyE expression lead to a greater proportion of lycopene being cyclized by LCYB, thereby increasing the concentration of β-carotene and other provitamin A compounds. nih.govresearchgate.net Four natural lcyE polymorphisms were found to explain 58% of the variation in the two branches of the carotenoid pathway, leading to a threefold difference in provitamin A levels. nih.govnih.gov

In tomato, SNPs have also been identified in the promoter and intronic regions of the LCYE gene, which may be associated with regulatory variations in carotenoid metabolism among different cultivars. researchgate.net

| Polymorphism Type | Location in Gene | Effect on LCYE | Impact on Carotenoid Profile | Reference |

|---|---|---|---|---|

| Insertion/Deletion (InDel) | 5' Untranslated Region (UTR) | Alters transcript abundance | Shifts flux towards the β-carotene branch, increasing provitamin A | nih.govresearchgate.net |

| Single Nucleotide Polymorphism (SNP) | Exon | Potential change in enzyme activity | Alters the ratio of α-branch to β-branch carotenoids | nih.govnih.gov |

| Insertion | 3' Intron | Affects transcript processing/stability | Reduces flux into the α-carotene (lutein) pathway | nih.gov |

Mutational Analysis and Loss-of-Function Studies in Model Organisms

Creating and analyzing mutants with non-functional or impaired LCYE genes has been instrumental in confirming its role in the carotenoid pathway. These loss-of-function studies demonstrate that disrupting LCYE redirects the metabolic flux of lycopene.

Tomato (Solanum lycopersicum): A TILLING-identified mutant with a missense mutation in the SlLCY-E gene showed impaired enzyme activity. This resulted in a significant increase in lycopene and total carotenoid content in ripe fruit. In the leaves, the mutation shifted the carotenoid profile away from lutein and towards β,β-xanthophylls. mdpi.com

Wheat (Triticum turgidum): Loss-of-function TILLING mutants for the LCYe-A and LCYe-B homoeologs were generated in tetraploid wheat. The double mutant (lcye-A lcye-B) exhibited a dramatic 95% reduction in lutein content in whole grains, confirming the gene's essential role in the lutein branch. nih.govnih.gov

Tobacco (Nicotiana tabacum): Using CRISPR/Cas9 to create Ntε-LCY mutants resulted in plants with higher total carotenoid content and enhanced photosynthetic capacity and stress resistance. researchgate.netnih.gov The mutation of one specific homolog, Ntε-LCY2, was associated with a greater increase in chlorophyll (B73375) and various carotenoids. nih.gov

These studies collectively show that reducing or eliminating LCYE activity is an effective strategy for decreasing lutein production while simultaneously increasing the accumulation of upstream precursors like lycopene or diverting flux to increase compounds in the competing β,β-branch. mdpi.com

Occurrence, Distribution, and Accumulation of Epsilon Carotene

Prevalence in Photosynthetic Organisms

Carotenoids, including those with ε-rings, are essential components of the photosynthetic machinery in all plants, algae, and cyanobacteria. nih.gov They play crucial roles in harvesting light for photosynthesis and protecting the photosynthetic apparatus from damage caused by excess light. nih.govoup.com

Higher Plant Species

While carotenoids with two β-rings (β,β-carotenoids) are widespread and those with one β- and one ε-ring (β,ε-carotenoids) are common, the occurrence of carotenoids with two ε-rings (ε,ε-carotenoids) is rare in higher plants. nih.govbioone.org The primary reason for this is the nature of the lycopene (B16060) epsilon-cyclase (LCYE) enzyme in most plant species. nih.gov For instance, the LCYE in Arabidopsis thaliana is only capable of adding a single ε-ring to lycopene, forming δ-carotene. nih.govbioone.org The subsequent action of a lycopene β-cyclase (LCYB) is required to form α-carotene. nih.gov The inability of the Arabidopsis LCYE to add a second ε-ring prevents the formation of ε,ε-carotene. nih.gov

However, a notable exception among higher plants is lettuce (Lactuca sativa), particularly romaine lettuce, which is one of the few plant species known to accumulate a significant amount of a carotenoid with two ε-rings, lactucaxanthin (B1234549) (an ε,ε-xanthophyll). nih.govnih.gov Research has shown that the LCYE from lettuce can efficiently convert lycopene into the bicyclic ε,ε-carotene in a heterologous E. coli system. nih.govaddgene.org This unique capability is attributed to a single amino acid difference in the LCYE enzyme compared to that of Arabidopsis. nih.gov

The regulation of the different branches of the carotenoid pathway, leading to β,β-carotenoids, β,ε-carotenoids, and the less common ε,ε-carotenoids, is largely determined by the relative activities of the LCYB and LCYE enzymes. bioone.org In most plants, the enzymatic machinery favors the production of β,β- and β,ε-carotenoids like β-carotene and lutein (B1675518), which are vital for photosynthesis. bioone.orgnih.gov

Algal and Cyanobacterial Lineages

Similar to higher plants, carotenoids are fundamental to the photosynthetic processes in algae and cyanobacteria. wikipedia.orgnih.gov While β-carotene is nearly ubiquitous in these organisms, the presence of ε-ring containing carotenoids varies among different lineages. asm.orgnih.gov

Many species of green algae (Chlorophyta) are known to produce lutein, a xanthophyll derived from α-carotene, indicating the presence of an active ε-cyclase. nih.govresearchgate.net For example, in the green microalga Chlorella sorokiniana, both LCYB and LCYE enzymes have been identified. nih.gov While the LCYE from this alga showed the ability to produce ε-carotene in an E. coli expression system, ε-carotene itself was not detected in the native alga. nih.gov This suggests that the cellular environment and the interplay of different enzymes can influence the final carotenoid profile. nih.gov

In contrast, some primitive red algae, such as Cyanidioschyzon merolae, have a very simple carotenoid composition, consisting mainly of β-carotene and its derivative zeaxanthin (B1683548). asm.orgnih.gov Carotenoids with ε-rings, like lutein and by extension ε-carotene, are not detected in this organism. asm.orgnih.gov Its lycopene cyclase specifically produces only β-ringed carotenoids. asm.orgnih.gov

Cyanobacteria also exhibit diversity in their carotenoid profiles. nih.govresearchgate.net While many cyanobacteria synthesize β-carotene, the capacity to produce ε-ring carotenoids is not universal. asm.orgnih.gov The presence of a lycopene epsilon-cyclase gene is a key determinant. nih.govresearchgate.net

Detection in Heterotrophic Microorganisms

Carotenoid production is not limited to photosynthetic organisms; several heterotrophic bacteria, archaea, fungi, and yeasts also synthesize these pigments. wikipedia.orgmdpi.comnih.gov

Fungal and Yeast Species

Some fungi and yeasts are known to produce carotenoids. wikipedia.orggoogle.com However, the synthesis of ε-carotene in these organisms is not widely reported. The carotenoid biosynthetic pathway in fungi can differ from that in plants, and often leads to the production of other types of carotenoids like β-carotene and its derivatives. nih.govfrontiersin.org While some oleaginous yeasts can be genetically engineered to produce a range of carotenoids, the natural occurrence of ε-carotene appears to be rare. google.com A review of carotenoid sources from the twentieth century noted the presence of ε-carotene in a small number of fungal species. scielo.brresearchgate.net

Tissue-Specific Accumulation Patterns and Cellular Localization

In photosynthetic organisms, carotenoids are synthesized and accumulated within plastids. aocs.orgnih.gov The specific type of plastid and its developmental state influence the carotenoid profile.

In higher plants, the vast majority of carotenoids in green tissues are located in the chloroplasts, specifically within the thylakoid membranes, where they are integral components of the photosynthetic protein complexes. bioone.org Carotenes like β-carotene are often enriched in the reaction centers of the photosystems, while xanthophylls are more abundant in the light-harvesting complexes. bioone.org In non-photosynthetic tissues, such as flowers and fruits, carotenoids accumulate in chromoplasts, which are specialized plastids for pigment synthesis and storage.

In Arabidopsis thaliana, seeds accumulate carotenoids, primarily β-carotene, violaxanthin (B192666), and lutein. slu.se Overexpression of key enzymes in the carotenoid pathway can lead to increased levels of these carotenoids, including α-carotene. slu.se The specific carotenoids that accumulate can vary depending on the tissue and the expression levels of the different biosynthetic enzymes. nih.gov For example, mutations affecting the ε-ring cyclization in Arabidopsis lead to an accumulation of β-carotene and its derivatives, highlighting the competitive nature of the different branches of the pathway. nih.govslu.se

In lettuce, the accumulation of lactucaxanthin, an ε,ε-xanthophyll, suggests a significant flux through the ε,ε-branch of the carotenoid pathway in this particular species. nih.govnih.gov This indicates a tissue-specific and species-specific regulation of carotenoid biosynthesis that allows for the accumulation of less common carotenoids like those derived from ε,ε-carotene.

The cellular localization of carotenoids in algae is also primarily within the plastids. researchgate.net In some microalgae, under certain stress conditions, secondary carotenoids can accumulate in lipid vesicles in the cytoplasm. researchgate.net

Table 1: Occurrence of ε-Carotene and Related Compounds in Different Organisms

| Organism Type | Specific Examples | Compound(s) | Key Findings |

|---|---|---|---|

| Higher Plants | Lactuca sativa (Lettuce) | ε,ε-carotene (precursor to Lactucaxanthin) | One of the few plants known to accumulate significant quantities of ε,ε-ring carotenoids. Its LCYE can produce bicyclic ε,ε-carotene. nih.govnih.gov |

| Arabidopsis thaliana | (not naturally present) | Its LCYE only adds one ε-ring to lycopene, preventing the formation of ε,ε-carotene. nih.govbioone.org | |

| Green Algae | Chlorella sorokiniana | ε-carotene (in vitro) | LCYE can produce ε-carotene in a heterologous system, but it is not detected in the native alga. nih.gov |

| Red Algae | Cyanidioschyzon merolae | (absent) | Lacks carotenoids with ε-rings; its lycopene cyclase is specific for β-ring formation. asm.orgnih.gov |

| Bacteria | General | (rare) | Bacteria produce a wide variety of carotenoids, but ε-ring containing C40 carotenoids are not common. nih.govresearchgate.net |

| Fungi | General | (rare) | Some species have been reported to contain ε-carotene, but it is not a major carotenoid in most fungi. scielo.brresearchgate.net |

| Archaea | General | (likely absent or in trace amounts) | The presence of α-carotene (a related compound) is considered doubtful. nih.gov |

Comparative Analysis of Carotenoid Profiles Across Taxa

The distribution and relative abundance of carotenoids, including ε-carotene, exhibit remarkable diversity across different biological taxa. This variation is a direct consequence of the evolutionary divergence of carotenoid biosynthetic pathways, particularly the enzymes responsible for the cyclization of lycopene. The presence or absence of ε-rings is a key distinguishing feature in the carotenoid profiles of various photosynthetic and non-photosynthetic organisms.

The cyclization of lycopene represents a critical branch point in the carotenoid biosynthetic pathway. frontiersin.org The enzyme lycopene β-cyclase (LCYB) introduces β-rings, leading to the synthesis of β-carotene and its derivatives (β,β-carotenoids). nih.govjst.go.jp In contrast, the enzyme lycopene ε-cyclase (LCYE) is responsible for introducing ε-rings. nih.govjst.go.jp The concerted action of LCYB and LCYE produces α-carotene (β,ε-carotene), which contains one of each ring type. nih.gov In some organisms, such as lettuce (Lactuca sativa), LCYE can introduce two ε-rings to form ε,ε-carotene. nih.gov The balance between the activities of these two cyclases is a primary determinant of the carotenoid profile in an organism. jst.go.jp

A broad survey of literature reveals that of the 690 carotenes reported, 22 are identified as ε-carotene. scielo.br These are distributed across various taxa, including dicotyledons, monocotyledons, algae, gymnosperms, ferns, lichens, fungi, bacteria, and even insects. scielo.br

Plants

In the plant kingdom, the carotenoid composition varies significantly, particularly between photosynthetic and non-photosynthetic tissues. While β,β-carotenoids like β-carotene, zeaxanthin, and violaxanthin are ubiquitous, the accumulation of carotenoids with ε-rings, such as lutein (a derivative of α-carotene) and ε-carotene itself, is species- and tissue-dependent.

In goji berries, a comparative study between the red fruit of Lycium barbarum and the black fruit of Lycium ruthenicum showed that the red fruit accumulates high levels of carotenoids, primarily zeaxanthin, while they are undetectable in the black fruit. researchgate.net This was linked to the lack of chromoplast biogenesis in the black fruit, which acts as a sink for carotenoid storage. researchgate.net Similarly, a study of ten plum cultivars identified lutein and β-carotene as the predominant carotenoids, with their contents varying significantly among cultivars and being correlated with the expression levels of key biosynthetic genes like PSY, LCYB, and LCYE. mdpi.com

Table 1: Predominant Carotenoids in Selected Plant Species

| Species | Tissue | Predominant Carotenoids | Reference |

| Lactuca sativa (Lettuce) | Leaves | ε,ε-Carotene, Lutein | frontiersin.orgnih.gov |

| Petunia hybrida (Petunia) | Corollas | Low levels of various carotenoids | jst.go.jp |

| Calibrachoa hybrida | Corollas | High levels of β,β- and β,ε-carotenoids | jst.go.jp |

| Lycium barbarum (Goji) | Red Fruit | Zeaxanthin, β-carotene | researchgate.net |

| Prunus salicina (Plum) | Skin/Flesh | Lutein, β-carotene, Zeaxanthin | mdpi.com |

| Nicotiana rustica (Tobacco) | Yellow Flowers | Lutein, β-carotene, Zeaxanthin | frontiersin.org |

| Tagetes erecta (Marigold) | Petals | Lutein | thaiscience.info |

Algae and Cyanobacteria

The carotenoid profiles of algae and cyanobacteria are exceptionally diverse. Green algae (Chlorophyta) typically have carotenoid profiles similar to higher plants, with β-carotene, lutein, violaxanthin, and zeaxanthin being the most abundant. nih.gov

In contrast, many primitive algal and cyanobacterial species lack the genetic machinery to produce ε-ring carotenoids. For example, the primitive red alga Cyanidioschyzon merolae contains a very simple carotenoid assortment consisting of only chlorophyll (B73375) a, β-carotene, and zeaxanthin; carotenoids with ε-rings, such as lutein, are not detected. nih.gov Its lycopene cyclase was found to specifically produce only β-ringed carotenoids. nih.gov Similarly, the prokaryotic green alga Prochloron sp. contains β-carotene and zeaxanthin as its major carotenoids, with no ε-ring carotenoids found. nih.gov

The major carotenoids in cyanobacteria are generally β-carotene and its derivatives like echinenone (B51690) and zeaxanthin. diva-portal.orgplos.org The biosynthetic pathway to β-carotene is highly conserved across most cyanobacteria. nih.gov However, the presence of lycopene ε-cyclase has been identified in some species, such as the marine cyanobacterium Prochlorococcus marinus, indicating their ability to synthesize α-branch carotenoids. diva-portal.org

Table 2: Comparative Carotenoid Composition in Algae and Cyanobacteria

| Taxon/Species | Key Carotenoids | ε-Ring Carotenoids | Reference |

| Cyanidioschyzon merolae (Red Alga) | β-Carotene, Zeaxanthin | Absent | nih.gov |

| Prochloron sp. (Prokaryotic Green Alga) | β-Carotene, Zeaxanthin | Absent | nih.gov |

| Synechocystis sp. PCC 6803 (Cyanobacterium) | β-Carotene, Echinenone, Zeaxanthin | Absent | plos.org |

| Chlorophyta (Green Algae) | β-Carotene, Lutein, Violaxanthin, Zeaxanthin | Present (Lutein) | nih.gov |

| Prochlorococcus marinus (Cyanobacterium) | Contains genes for ε-cyclase | Potentially Present | diva-portal.org |

Marine Invertebrates

Animals cannot synthesize carotenoids de novo and must obtain them from their diet, which often consists of algae and other microorganisms. mdpi.comresearchgate.net They can, however, metabolically modify these dietary carotenoids. mdpi.comresearchgate.net The carotenoid profiles of marine invertebrates are therefore a reflection of both their diet and their metabolic capabilities.

While many marine animals accumulate common carotenoids like astaxanthin (B1665798) and β-carotene, some unique metabolites can be found. mdpi.comfrontiersin.org Of particular relevance is the identification of ε,ε-carotene derivatives in certain marine mollusks. A comparative biochemical study of carotenoids in marine invertebrates led to the first positive identification of ε,ε-carotene derivatives from chitons, a type of marine mollusk. mdpi.com This indicates that these animals either accumulate ε,ε-carotene directly from their algal diet or possess the enzymatic pathways to modify dietary carotenoids to form these derivatives.

Enzymatic Mechanisms and Structural Biology of Epsilon Carotene Pathway Enzymes

Catalytic Functions and Reaction Specificities of Key Enzymes

The carotenoid biosynthetic pathway bifurcates after the formation of lycopene (B16060), leading to different branches that yield various cyclic carotenoids. Enzymes involved in the epsilon-carotene (B162410) pathway are central to the formation of the -ring, a defining feature of this compound (-carotene) and its derivatives.

Lycopene Cyclases (LCY-ε, LCY-β)

Lycopene cyclases are critical enzymes that catalyze the introduction of cyclic ionone (B8125255) rings at either end of the linear lycopene molecule. This cyclization step dictates the divergence into distinct carotenoid branches.

LCY-ε (Lycopene ε-cyclase): This enzyme is specifically responsible for introducing an -ring into lycopene. It can catalyze monocyclization to form -carotene (an -ring at one end) or, in conjunction with LCY-β, contribute to the formation of -carotene (a -ring and an -ring) frontiersin.orgmdpi.comnih.govplos.orgfrontiersin.orgaocs.org. In some organisms, LCY-ε also exhibits -monocyclase activity, producing -carotene, or can directly contribute to the formation of -caroten-3-ol, a precursor to this compound mdpi.comnih.gov. Its role is pivotal in the -branch of carotenoid biosynthesis, leading to compounds like lutein (B1675518) mdpi.combiorxiv.org.

LCY-β (Lycopene β-cyclase): LCY-β catalyzes the introduction of two -rings into lycopene, resulting in the formation of -carotene frontiersin.orgnih.govplos.orgfrontiersin.orgaocs.orgwikipedia.org. It is the primary enzyme for the -branch of carotenoid biosynthesis. While LCY-β alone produces -carotene, its activity is also required in sequence with LCY-ε to form -carotene, which possesses one -ring and one -ring frontiersin.orgnih.govplos.org.

The relative activities of LCY-ε and LCY-β determine the flux towards different carotenoid products, thereby controlling the proportions of -carotene and -carotene, and subsequently, their hydroxylated derivatives mdpi.combiorxiv.org.

Carotene Hydroxylases (e.g., CYP97A3, CYP97C1)

Carotene hydroxylases are enzymes that introduce hydroxyl groups into the cyclic end groups of carotenes, converting them into xanthophylls. These enzymes are crucial for the synthesis of oxygenated carotenoids, including those derived from this compound.

CYP97C1 (also known as LUT1): This heme-containing cytochrome P450 enzyme is primarily characterized as a carotene epsilon-monooxygenase uniprot.orggenome.jpwikipedia.org. It shows high activity in hydroxylating the -ring of -carotene, leading to -cryptoxanthin and subsequently lutein uniprot.orgwikipedia.orgnih.govoup.com. CYP97C1 also exhibits activity towards the -ring of -carotene and has a lower activity on the -rings of -carotene uniprot.orgnih.govoup.com. Its role in the -branch is significant for the production of lutein nih.gov.

CYP97A3 (also known as LUT5): This is another heme-containing cytochrome P450 enzyme that plays a role in carotenoid hydroxylation. CYP97A3 primarily catalyzes the hydroxylation of the -ring of both -carotene and -carotene, producing zeinoxanthin (B1232132) and -cryptoxanthin, respectively nih.govoup.comnih.govoup.com. It has a minor activity towards the -ring of -carotene nih.govoup.comnih.gov.

The sequential action of CYP97A3 (on the -ring of -carotene) and CYP97C1 (on the -ring of the resulting zeinoxanthin) is a proposed preferred pathway for lutein synthesis in plants nih.govoup.com.

Table 1: Lycopene Cyclases - Catalytic Functions

| Enzyme | Substrate | Primary Product(s) | Key Role in this compound Pathway | References |

| LCY-ε | Lycopene | -carotene, -carotene, -caroten-3-ol (precursor to -carotene) | Introduces -ring; essential for -branch. | frontiersin.orgmdpi.comnih.govplos.orgfrontiersin.orgaocs.org |

| LCY-β | Lycopene | -carotene | Forms -ring; works with LCY-ε for -carotene. | frontiersin.orgnih.govplos.orgfrontiersin.orgaocs.orgwikipedia.org |

Table 2: Carotene Hydroxylases - Catalytic Functions

| Enzyme | Substrate(s) | Ring Hydroxylated | Primary Product(s) | Role in this compound Pathway | References |

| CYP97C1 | -carotene, Zeaxanthin (B1683548) | -ring, -ring | -cryptoxanthin, lutein, zeinoxanthin | -ring hydroxylation; key in -branch. | uniprot.orgwikipedia.orgnih.govoup.comnih.gov |

| CYP97A3 | -carotene, -carotene | -ring | Zeinoxanthin, -cryptoxanthin | -ring hydroxylation; supports -branch intermediates. | nih.govoup.comnih.govoup.com |

Protein Structure-Function Relationships

The structural features of carotenoid pathway enzymes are intrinsically linked to their catalytic activities and substrate interactions.

Lycopene Cyclases: LCY-Bs are often characterized as flavoproteins, containing a non-covalently bound FAD cofactor nih.gov. They possess a conserved pyridine (B92270) nucleotide binding site, suggesting a potential requirement for cofactors like NADPH in their catalytic mechanism, although specific roles for LCY-ε are less detailed than for LCY-β plos.orgnih.gov.

Carotene Hydroxylases (CYP97A3, CYP97C1): These are members of the cytochrome P450 superfamily, characterized by the presence of a heme group, which is essential for their monooxygenase activity uniprot.orggenome.jpwikipedia.orgoup.comnih.govresearchgate.net. Structural studies, including crystal structures of CYP97A3 and CYP97C1, have revealed substrate channels and binding sites within these enzymes, providing insights into how they interact with carotenoid substrates researchgate.net. The heme iron atom plays a critical role in oxygen activation during the hydroxylation reaction uniprot.orggenome.jpwikipedia.org.

Table 3: Enzyme Structural Features and Cofactors

| Enzyme | Class | Key Structural Features | Cofactors/Associated Proteins | References |

| LCY-ε | Flavoprotein | FAD/NAD(P)-binding domain | NADPH (likely), FAD | nih.govnih.gov |

| LCY-β | Flavoprotein | FAD/NAD(P)-binding domain | NADPH, FAD | plos.orgnih.govnih.gov |

| CYP97C1 | Cytochrome P450 (Heme-thiolate) | Heme group, substrate channel, binding site | Heme, NADPH-hemoprotein reductase | uniprot.orggenome.jpwikipedia.orgresearchgate.net |

| CYP97A3 | Cytochrome P450 (Heme-thiolate) | Heme group, substrate channel, binding site | Heme, NADPH-hemoprotein reductase | nih.govnih.govoup.comresearchgate.net |

Substrate Recognition and Stereospecificity

The ability of enzymes to recognize and bind specific substrates, often with high specificity for particular isomers or structural features, is fundamental to metabolic pathway fidelity.

Lycopene Cyclases: Both LCY-ε and LCY-β utilize linear, symmetrical lycopene as their substrate nih.gov. LCY-ε exhibits versatility, capable of performing monocyclization to form -carotene or participating in bicyclization with LCY-β to yield -carotene mdpi.comnih.gov. LCY-β exclusively catalyzes the formation of two -rings to produce -carotene mdpi.comnih.gov.

Carotene Hydroxylases: CYP97C1 demonstrates a preference for hydroxylating the -ring of -carotene, and also acts on the -ring of -carotene, with less activity on -carotene uniprot.orgnih.govoup.com. CYP97A3 preferentially hydroxylates the -ring of both -carotene and -carotene nih.govoup.comnih.gov. The hydroxylation reactions catalyzed by these enzymes are stereospecific, introducing chirality at the C-3 position of the carotene rings in a pro-3R stereospecific manner researchgate.net.

Table 4: Substrate Recognition and Stereospecificity

| Enzyme | Preferred Substrate(s) | Specificity | Stereospecificity | References |

| LCY-ε | Lycopene | Monocyclization (-ring), Bicyclization ( and -rings) | - | mdpi.comnih.gov |

| LCY-β | Lycopene | Bicyclization (two -rings) | - | mdpi.comnih.gov |

| CYP97C1 | Zeaxanthin (-ring), -carotene (-ring, -ring) | -ring > -ring | Pro-3R stereospecific hydroxylation | uniprot.orgnih.govoup.com |

| CYP97A3 | -carotene (-ring), -carotene (-ring) | -ring | Pro-3R stereospecific hydroxylation | nih.govoup.comnih.gov |

Interactions with Other Metabolites and Regulatory Proteins

Enzyme activity within metabolic pathways is often modulated by interactions with cofactors, other metabolites, or regulatory proteins, ensuring precise control over flux and product formation.

Cofactors: Lycopene -cyclase (LCYB) requires NADPH as a cofactor for its catalytic activity plos.orgnih.gov. It is highly probable that LCY-ε also utilizes NADPH, given the conserved nature of the pyridine nucleotide binding site in lycopene cyclases nih.gov.

Metabolic Feedback and Protein Interactions: The carotenoid pathway is subject to complex regulatory mechanisms, including metabolic feedback. For instance, it has been proposed that metabolites derived from -ring hydroxylated xanthophylls might feedback to regulate phytoene (B131915) synthase (PSY) enzyme activity nih.gov. Additionally, regulatory proteins like the "Orange" protein interact with PSY to control carotenoid biosynthesis post-transcriptionally, influencing flux towards specific carotenoids frontiersin.org. While these interactions might not be exclusive to the this compound pathway enzymes, they highlight the intricate regulatory network governing carotenoid metabolism.

Table 5: Enzyme Interactions and Regulation

| Enzyme | Interaction Partner | Type of Interaction | Regulatory Role/Effect | References |

| LCYB | NADPH | Cofactor | Essential for catalytic activity | plos.orgnih.gov |

| LCYE | NADPH (hypothesized) | Cofactor | Essential for catalytic activity | nih.gov |

| PSY | Orange Protein | Protein-protein interaction | Post-transcriptional regulation of PSY, influencing carotenoid biosynthesis flux. | frontiersin.org |

| PSY | Xanthophyll-derived metabolites | Feedback regulation (proposed) | May affect PSY enzyme activity, influencing carotenoid biosynthesis. | nih.gov |

Compound List:

-carotene

-carotene

-cryptoxanthin

-carotene (this compound)

-caroten-3-ol

-carotene

-carotene

Lycopene

Lutein

Neoxanthin

Phytoene

Zeaxanthin

Zeinoxanthin

Antheraxanthin

-cryptoxanthin

-ionone

-ionone

Apocarotenoids

Phytohormones

Abscisic acid (ABA)

Strigolactones (SLs)

Geranylgeranyl pyrophosphate (GGPP)

Isopentenyl diphosphate (B83284) (IPP)

Dimethylallyl diphosphate (DMAPP)

Enzymes:

LCY-ε (Lycopene ε-cyclase)

LCY-β (Lycopene β-cyclase)

CYP97A3 (Carotene -ring hydroxylase, LUT5)

CYP97C1 (Carotene -ring hydroxylase, LUT1)

PSY (Phytoene synthase)

PDS (Phytoene desaturase)

ZDS (ζ-carotene desaturase)

Z-ISO (ζ-carotene isomerase)

CRTISO (Carotenoid isomerase)

BCH (β-carotene hydroxylase, non-heme di-iron type)

ZEP (Zeaxanthin epoxidase)

NXS (Neoxanthin synthase)

CCD4, CCD7, CCD8 (Carotenoid cleavage dioxygenases)

NCED (9-cis-epoxycarotenoid dioxygenase)

GGPPS (Geranylgeranyl diphosphate synthase)

Orange Protein

Advanced Analytical Methodologies for Epsilon Carotene Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating ε-carotene from complex mixtures of other carotenoids and plant pigments.

High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the separation and quantification of ε-carotene. foodandnutritionjournal.orgmdpi.com Reversed-phase (RP) HPLC, often utilizing C18 or specialized C30 columns, is particularly effective. foodandnutritionjournal.orgmdpi.comresearchgate.net The choice of the stationary phase is critical; C30 columns, for instance, offer excellent shape selectivity for carotenoid isomers. mdpi.commdpi.com

The mobile phase typically consists of a mixture of solvents like acetonitrile, methanol (B129727), and methyl tert-butyl ether, often in a gradient elution to achieve optimal separation of various carotenoids in a single run. nih.goveuropa.eu For instance, a gradient system with acetonitrile, tert-butyl-methyl ether, and water has been successfully used to separate multiple carotenoids. nih.goveuropa.eu Isocratic systems, such as acetonitrile-chloroform mixtures, have also been employed for separating carotene isomers like α- and β-carotene. researchgate.net

Detection is commonly performed using a photodiode array (PDA) or UV-Vis detector set at the maximum absorption wavelength of ε-carotene, which is around 440-444 nm. sigmaaldrich.comawi.de This allows for both identification based on retention time and UV-Vis spectrum, and quantification by comparing the peak area to that of a known standard. foodandnutritionjournal.orgamerigoscientific.com The purity of ε-carotene is often reported as ≥95.0% as determined by HPLC. sigmaaldrich.com

Interactive Table: HPLC Parameters for Carotenoid Analysis

| Parameter | Description | Example |

|---|---|---|

| Column | Stationary phase used for separation. | C18, C30, Suplex pKb-100 mdpi.comresearchgate.netnih.goveuropa.eu |

| Mobile Phase | Solvent system that moves the sample through the column. | Acetonitrile/tert-butyl-methyl ether/water (gradient) nih.goveuropa.eu |

| Methanol/acetonitrile/tetrahydrofuran (isocratic) researchgate.net | ||

| Detector | Device used to detect the separated compounds. | Photodiode Array (PDA), UV-Vis Detector foodandnutritionjournal.orgmdpi.com |

| Detection Wavelength | Wavelength at which the compound shows maximum absorbance. | ~440-450 nm for carotenes sigmaaldrich.comresearchgate.net |

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity of ε-carotene and elucidating its detailed molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of ε-carotene. Both 1H NMR and 13C NMR are used to identify the specific chemical environments of the hydrogen and carbon atoms in the molecule. yale.edunih.gov

In the 1H NMR spectrum of carotenoids, signals in the olefinic region (around 6-7 ppm) are characteristic of the long polyene chain. yale.edu The chemical shifts and coupling constants of protons in the ε-rings are distinct and allow for differentiation from other carotene isomers like β-carotene. yale.edunih.gov Techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) can establish connectivity between protons and their spatial proximity, further confirming the structure. yale.edunih.gov

Interactive Table: Representative NMR Data for Carotenoid Structures (using β-carotene as an example)

| Nucleus | Chemical Shift (ppm) Range | Assignment |

|---|---|---|

| 1H | 1.03 | gem-dimethyl protons nih.gov |

| 1.72 | Methylene protons in ring nih.gov | |

| 1.97 | In-chain methyl protons nih.gov | |

| 6.15 - 6.65 | Olefinic protons nih.gov | |

| 13C | 12.7 | In-chain methyl carbons lipidbank.jp |

| 21.7 | Ring methyl carbons lipidbank.jp | |

| 29.0 | gem-dimethyl carbons lipidbank.jp |

Ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are commonly used for carotenoids. nih.govnih.gov In positive-ion mode, ε-carotene can be detected as the molecular ion (M+) or the protonated molecule ([M+H]+). academicjournals.org

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides structural information. nih.gov For carotenes, characteristic losses of toluene (B28343) (92 Da) and xylene (106 Da) from the polyene chain are commonly observed. nih.govacademicjournals.org The fragmentation of the end rings can also help to distinguish between different carotene isomers. nih.gov

UV-Visible (UV-Vis) spectrophotometry is a fundamental technique for the identification and quantification of carotenoids. nih.govresearchgate.net The extended system of conjugated double bonds in the ε-carotene molecule is responsible for its strong absorption of light in the visible region, giving it a characteristic yellow color. awi.defdbio-rptu.de

The UV-Vis spectrum of ε-carotene in a solvent like hexane (B92381) or ethanol (B145695) exhibits a characteristic shape with three absorption maxima (λmax). sigmaaldrich.comawi.decirad.fr For ε-carotene, these maxima are typically found at approximately 421 nm, 444 nm, and 472 nm. awi.de The position of these maxima can shift slightly depending on the polarity of the solvent used. fdbio-rptu.densf.gov This spectral fingerprint is useful for preliminary identification and for quantification using the Beer-Lambert law. fdbio-rptu.de

Interactive Table: UV-Vis Absorption Maxima (λmax) of ε-Carotene in Different Solvents

| Solvent | λmax I (nm) | λmax II (nm) | λmax III (nm) |

|---|---|---|---|

| Hexane | 421 | 444 | 472 |

| Acetone | 422 | 446.9 | 474.9 |

Data sourced from reference awi.de

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are sensitive to its structure and conformation. researchgate.netacs.org

The FTIR spectrum of carotenoids shows characteristic absorption bands corresponding to different functional groups and vibrational motions. While not as commonly used for primary identification as other methods, FTIR can be a rapid, non-destructive technique for quantifying carotene content in samples like crude palm oil. psu.edu

Resonance Raman spectroscopy is particularly well-suited for studying carotenoids due to the high resonance enhancement of the signal from the conjugated polyene chain. nih.govasianjournalofphysics.com The most intense bands in the Raman spectrum of carotenoids are the ν1 (C=C stretching) mode around 1520 cm⁻¹ and the ν2 (C-C stretching) mode around 1159 cm⁻¹. researchgate.netnih.gov The exact positions of these bands are sensitive to the length of the conjugated system and the presence of isomers. nih.gov

Near-infrared (NIR) spectroscopy has also been explored as a rapid method for the quantitative analysis of β-carotene in various food and agricultural products, suggesting its potential applicability for ε-carotene as well. nih.govpsu.edu

Advanced Imaging and Structural Biology Techniques

Modern research into the intricacies of carotenoids such as epsilon-carotene (B162410) (ε-carotene) increasingly relies on sophisticated imaging and structural biology methods. These techniques provide unparalleled insights into the molecular world, enabling scientists to visualize structures and understand biological pathways at a level of detail previously unattainable. While direct imaging of small molecules like ε-carotene using these methods is not their primary application, they are critical for studying the larger macromolecular machinery, such as enzymes, involved in carotenoid biosynthesis and metabolism.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, allowing for the high-resolution 3D reconstruction of biological macromolecules in their near-native states. The 2017 Nobel Prize in Chemistry, awarded to Jacques Dubochet, Joachim Frank, and Richard Henderson, recognized its profound impact on biochemistry. aimspress.com

The core principle of Cryo-EM involves imaging radiation-sensitive biological specimens under cryogenic conditions (liquid nitrogen temperatures). lsu.edu This process of rapid freezing, or vitrification, preserves the specimen in a thin layer of non-crystalline ice, preventing the formation of damaging ice crystals and maintaining the molecule's native structure. lsu.edu A transmission electron microscope then bombards the frozen sample with electrons to produce a large number of 2D projection images of individual particles in various orientations. aimspress.comlsu.edu Sophisticated computational algorithms then combine these 2D images to reconstruct a three-dimensional density map of the molecule. aimspress.com

While Cryo-EM is not used to visualize small molecules like ε-carotene directly, it is an invaluable tool for elucidating the structure of enzymes that participate in its biosynthetic pathway. For instance, enzymes such as carotenoid beta- and epsilon-hydroxylases, which are responsible for converting alpha-carotene (B108777) (β,ε-carotene) into lutein (B1675518), are ideal candidates for Cryo-EM studies. researchgate.net By determining the high-resolution structure of these enzymes, researchers can understand the precise mechanisms of substrate binding and catalysis, which can inform efforts in metabolic engineering to enhance carotenoid production.

The resolution achievable with single-particle Cryo-EM has dramatically improved, with some structures being determined at near-atomic levels (below 2 Å), rivaling X-ray crystallography but without the need for crystalline samples. aimspress.com This is particularly advantageous for studying large, flexible, or membrane-bound protein complexes that are difficult to crystallize. aimspress.com

Optimized Extraction and Sample Preparation Protocols

The accurate analysis of ε-carotene from various biological matrices hinges on efficient and optimized extraction and sample preparation. Given that carotenoids are sensitive to light, heat, oxygen, and acids, protocols must be carefully designed to prevent degradation and isomerization. omicsonline.org The goal is to isolate the carotenoids from the sample matrix, which can range from plant tissues to microbial cells, while ensuring the stability of the target compounds. researchgate.net

A critical first step often involves cell lysis to release the intracellular contents. Methods such as cryogenic grinding or freeze-thawing have proven effective for microalgae. researchgate.net Following cell disruption, solvent extraction is employed. The choice of solvent is crucial and depends on the polarity of the target carotenoids. mdpi.com For the nonpolar carotenes like ε-carotene, solvents such as hexane, acetone, ethanol, and dichloromethane (B109758) are commonly used. rsu.ac.thnih.gov Often, a mixture of solvents is more effective at extracting a broad range of carotenoids. mdpi.com

Saponification, or alkaline hydrolysis, is a frequent step in sample preparation, particularly for samples with high lipid content, such as fruits and oils. rsu.ac.thresearchgate.net This process uses a base, typically potassium hydroxide (B78521) (KOH) in methanol or ethanol, to hydrolyze esterified carotenoids and interfering triglycerides, making the target carotenoids more accessible for extraction. fao.orgmyfoodresearch.com However, this step must be carefully controlled (e.g., performed under dim light and an inert atmosphere) as the heat and alkaline conditions can promote degradation and isomerization of sensitive carotenoids. omicsonline.orgmdpi.com

The following tables summarize various optimized conditions for carotenoid extraction found in the literature, which are applicable to ε-carotene research.

Table 1: Optimized Solvent Systems for Carotenoid Extraction

| Solvent System | Sample Matrix | Key Findings | Reference(s) |

|---|---|---|---|

| Ethanol (100%) | Microalga (Neochloris oleoabundans) | Optimal for pressurized liquid extraction (PLE) at 112 °C. | researchgate.net |

| Methanol/Ethyl Acetate/Petroleum Ether | Chili Fruit (Capsicum annuum) | Achieved up to 99.6% extraction efficiency for total carotenoids. | mdpi.com |

| Acetone and Ethyl Acetate (1:2) | Pepper Leaves | Used for ultrasound-assisted extraction (UAE) to optimize recovery of multiple carotenoids. | mdpi.com |

| Dichloromethane:Acetone (2:1) | Alfalfa | Standard method for extracting mixed carotenoids prior to saponification and HPLC analysis. | fao.org |

Table 2: Comparison of Extraction and Saponification Protocols

| Protocol Step | Conditions | Purpose | Considerations | Reference(s) |

|---|---|---|---|---|

| Cell Lysis | Cryogenic grinding, Freeze-thawing | Disrupts cell walls to release carotenoids. | Effective for tough matrices like microalgae. | researchgate.net |

| Solvent Extraction | Ultrasound-Assisted Extraction (UAE) with Acetone:Ethyl Acetate (1:2) for 40 min | Enhances extraction efficiency through cavitation. | Optimization of time and solvent ratio is crucial. | mdpi.com |

| Pressurized Liquid Extraction (PLE) with Ethanol at 112 °C | Uses elevated temperature and pressure to increase extraction speed and efficiency. | Risk of thermal degradation for labile carotenoids. | researchgate.net | |

| Saponification | 10% Potassium Hydroxide (KOH) in Methanol for 1 hour | Removes interfering lipids and chlorophyll (B73375), and hydrolyzes carotenoid esters. | Perform under inert gas (e.g., nitrogen) and dim light to prevent oxidation and isomerization. | rsu.ac.th |

| 30% Aqueous KOH for 1 hour | Found to be most suitable for fast saponification in processed vegetables. | Higher concentration may require careful neutralization. | researchgate.net | |

| Purification | Column Chromatography | Separates carotenoids from other pigments and lipids based on polarity. | Useful for isolating specific carotenoid classes like polar xanthophylls. | omicsonline.org |

| Solid-Phase Extraction (SPE) | Cleans up the extract before chromatographic analysis. |

| Final Preparation | Evaporation under Nitrogen, Reconstitution in mobile phase | Concentrates the sample and prepares it for injection into an analytical instrument (e.g., HPLC). | Samples should be stored at low temperatures (-20 °C or below) in the dark. | researchgate.net |

After extraction and cleanup, the sample is typically concentrated and redissolved in a solvent compatible with the subsequent analytical method, most commonly High-Performance Liquid Chromatography (HPLC). mdpi.comresearchgate.net

Ecological and Evolutionary Biology of Epsilon Carotene

Evolutionary History and Divergence of Carotenoid Biosynthetic Pathways

The story of ε-carotene is deeply rooted in the evolutionary history of photosynthesis. The biosynthetic pathways for carotenoids have ancient origins, with analytical data suggesting early evolutionary roots in prokaryotes. nih.gov These pathways have co-evolved with photosynthesis, reflecting an increasing complexity of function and structure. nih.gov A pivotal moment in carotenoid evolution was the development of oxygenic photosynthesis in cyanobacteria, which became a landmark event for carotenogenesis. nih.govresearchgate.net Through endosymbiosis, these cyanobacterial carotenoid pathways were inherited by algal plastids and subsequently by plants. nih.govresearchgate.net

The critical divergence point that leads to the synthesis of ε-carotene is the cyclization of the linear carotenoid, lycopene (B16060). nih.govexcli.de This step represents a major branching of the pathway into two distinct arms: the β-branch and the α-branch, the latter of which produces ε-carotene (as part of α-carotene). The enzymes responsible, lycopene β-cyclase (LCYB) and lycopene ε-cyclase (LCYE), are believed to have arisen from the duplication and subsequent functional divergence of an ancestral lycopene cyclase (LCY) gene. researchgate.net This duplication event was a key evolutionary innovation that allowed for the specialization and complication of lycopene cyclization, enabling organisms to produce a more diverse array of carotenoids. researchgate.net The evolution of these two distinct cyclases allowed for precise control over the production of β,β-carotenoids (like β-carotene) and β,ε-carotenoids (like α-carotene), while largely avoiding the formation of ε,ε-carotenoids, which are rare in nature. nih.gov

Functional Divergence of Carotenoid Biosynthetic Enzymes

The functional divergence between lycopene ε-cyclase (LCYE) and lycopene β-cyclase (LCYB) is the molecular basis for the separation of the α- and β-carotenoid pathways. nih.gov LCYE is a highly specialized enzyme that catalyzes the formation of a single ε-ring at one end of the linear lycopene molecule, producing δ-carotene. nih.govnih.gov This monocyclic product then serves as a substrate for LCYB, which adds a β-ring to the other end to form α-carotene (β,ε-carotene). nih.gov

A crucial aspect of LCYE's function is its inability to catalyze the introduction of a second ε-ring. nih.gov This functional constraint is fundamental to controlling the proportions of different carotenoids. In contrast, LCYB is capable of adding a β-ring to both ends of lycopene to form the bicyclic β-carotene. nih.gov The relative expression and activity levels of LCYE and LCYB thus directly determine the metabolic flux into the α- and β-branches of the pathway, dictating the ratio of α-carotene to β-carotene derivatives. nih.govaocs.org In most plants, LCYE exists as a single-copy gene, and its mutation or downregulation can significantly alter the carotenoid profile, typically leading to a decrease in α-branch products like lutein (B1675518) and an increase in β-branch products. nih.gov

Research in maize has shown that in the absence of LCYB function, LCYE can produce unusual carotenes, including δ-carotene and ε,ε-carotene, demonstrating a latent catalytic potential that is normally suppressed in the presence of LCYB. researchgate.net This highlights the intricate enzymatic interplay that governs the final carotenoid composition in plant tissues.

| Enzyme | Substrate(s) | Product(s) | Key Functional Characteristic |

| Lycopene ε-cyclase (LCYE) | Lycopene | δ-carotene (ε,ψ-carotene) | Catalyzes the formation of only one ε-ring. nih.gov |

| Lycopene β-cyclase (LCYB) | Lycopene, δ-carotene | β-carotene (β,β-carotene), α-carotene (β,ε-carotene) | Can add β-rings to one or both ends of the substrate. nih.gov |

Adaptive Significance and Ecological Roles (e.g., Photoprotection in Plants)

Carotenoids with an ε-ring, primarily as part of the structure of lutein (a derivative of α-carotene), play indispensable roles in photosynthesis and photoprotection. nih.govaocs.org These molecules are essential components of the photosynthetic membranes in all plants, algae, and cyanobacteria. nih.gov

One of their primary functions is to protect the photosynthetic apparatus from photooxidative damage. nih.govnih.gov Under conditions of high light, excess light energy can lead to the formation of harmful reactive oxygen species (ROS), which can damage proteins, lipids, and DNA. nih.gov Carotenoids, including those derived from the ε-carotene pathway, protect photosynthetic organs by dissipating this excess energy as heat and by quenching ROS. nih.govnih.gov Lutein, for instance, is essential for non-photochemical quenching (NPQ), a major mechanism for heat dissipation that protects photosystems from photodamage. nih.gov

The adaptive significance of controlling the α- to β-carotene ratio is evident in studies where the LCYE gene is manipulated. In tobacco, for example, mutation of an LCYE homolog led to an increase in β-branch carotenoids, which in turn improved photosynthetic efficiency and enhanced tolerance to high light stress. nih.govresearchgate.net This demonstrates that the regulation of LCYE expression is a critical mechanism for plants to adapt to varying light environments and manage oxidative stress. nih.gov

Phylogenetic Analysis of Carotenogenic Genes Across Biological Kingdoms

Phylogenetic analyses reveal a complex evolutionary history for carotenogenic genes, including LCYE, marked by endosymbiotic gene transfer, gene duplication, and gene loss. researchgate.net The genes for carotenoid biosynthesis found in eukaryotic algae were largely inherited from a cyanobacterial ancestor via endosymbiosis. researchgate.net

The divergence of LCYE and LCYB from a common ancestral gene appears to be a critical event in the evolution of photosynthetic eukaryotes. researchgate.net In many higher plants, such as Arabidopsis, LCYE is a single-copy gene, suggesting a tightly regulated function. nih.govnih.gov However, in polyploid species like tobacco (Nicotiana tabacum), multiple highly homologous copies of LCYE can be found, which may have undergone sub-functionalization. nih.gov

Comparative genomic and transcriptomic studies across various algal and plant species show that the presence and expression of LCYE are key determinants of their carotenoid composition. For instance, the loss of the LCYE gene in certain microphytic rhodophytes (red algae) and phaeophytes (brown algae) is responsible for the differences in carotenoid patterns compared to macrophytic species that retain the gene. researchgate.net A study across six plant species noted that the LCYE gene exhibits high variability, suggesting a significant role in species-specific adaptations to different ecological pressures. researchgate.net This variation underscores the evolutionary plasticity of the carotenoid pathway in response to diverse environmental challenges.

| Organism Group | Representative Species | LCYE Gene Status | Implication |

| Land Plants | Arabidopsis thaliana | Single-copy gene nih.govnih.gov | Tight regulation of the α-carotene branch. |

| Land Plants | Nicotiana tabacum (Tobacco) | Two homologous copies nih.gov | Potential for functional divergence in a polyploid. |

| Land Plants | Setaria, Brachypodium | High genetic variability researchgate.net | Suggests a role in recent ecological adaptation. |

| Red Algae | Some microphytic species | Gene loss researchgate.net | Absence of α-branch carotenoids like lutein. |

| Brown Algae | Some phaeophyte species | Gene loss researchgate.net | Absence of α-branch carotenoids. |

Biotechnological and Synthetic Biology Approaches for Epsilon Carotene Pathway Modulation

Metabolic Engineering Strategies in Plants and Microorganisms

Metabolic engineering is a cornerstone for enhancing the production of desired carotenoids like ε-carotene. This involves the redirection of metabolic fluxes towards the synthesis of specific compounds by modifying the genetic makeup of an organism.

The modulation of gene expression is a key strategy to enhance the production of specific carotenoids. This can be achieved by either overexpressing genes that encode rate-limiting enzymes or down-regulating genes in competing pathways.

In the context of the ε-carotene pathway, the enzyme lycopene (B16060) ε-cyclase (LCYE) is a critical determinant. The cyclization of lycopene is a bifurcation point in the carotenoid pathway, where LCYE leads to the formation of α-carotene (a precursor to lutein) and eventually ε-carotene, while lycopene β-cyclase (LCYB) directs the pathway towards β-carotene. aocs.org The relative activities of these two enzymes dictate the proportion of ε,β-carotenoids to β,β-carotenoids. aocs.org

Studies have shown that manipulating the expression of LCYE and LCYB genes can significantly alter the carotenoid profile in plants. For instance, in Arabidopsis, a deficiency in LCYE leads to the absence of lutein (B1675518) and a corresponding increase in β-carotene levels. aocs.org Conversely, enhancing the expression of LCYE could potentially increase the flux towards ε-carotene and its derivatives.

In a study on pepper seedlings, the expression of most genes related to carotenoid biosynthesis, including LCYE, was significantly upregulated under salt and drought stress, suggesting a correlation with plant tolerance and providing insights into transcriptional regulation that could be harnessed for metabolic engineering.

Table 1: Examples of Targeted Gene Expression Manipulation for Carotenoid Pathway Modulation

| Organism | Gene Manipulated | Strategy | Outcome |

|---|---|---|---|

| Arabidopsis thaliana | Lycopene ε-cyclase (LCYE) | Knockout mutant (lut2) | Absence of lutein, increased β-carotene |

| Tomato (Solanum lycopersicum) | Lycopene β-cyclase 2 (LCY-B2) | Null mutation | ~5% increase in lycopene content |

The advent of CRISPR/Cas9 technology has revolutionized metabolic engineering by enabling precise and efficient gene editing. This tool can be used to create targeted mutations, such as knockouts or insertions/deletions (indels), to divert metabolic pathways towards the production of desired compounds.

A key target for CRISPR/Cas9-mediated editing in the context of carotenoid biosynthesis is the lycopene epsilon-cyclase (LCYε) gene. By knocking out this gene, the metabolic flux can be redirected away from the α-carotene branch and towards the β-carotene branch, leading to an accumulation of β-carotene. nih.govresearchgate.net While the direct goal of these studies was often to enhance β-carotene, the principle demonstrates the power of this technique to modulate the branch point of the pathway.

For example, in banana, CRISPR/Cas9 was used to create indels in the fifth exon of the LCYε gene, resulting in a significant increase in β-carotene content (up to 6-fold) and a drastic reduction or absence of α-carotene and lutein. nih.gov Similarly, in the green microalga Chlamydomonas reinhardtii, a functional knockout of LCYE was achieved, which inhibited the accumulation of α-carotene and its derivatives, thereby channeling precursors towards the β-carotene route for astaxanthin (B1665798) production. mdpi.com

In rice, the CRISPR/Cas9 system, coupled with a geminiviral replicon for providing a donor template for homology-directed repair (HDR), was used for targeted mutagenesis and "golden SNP" replacement in the LcyE gene. This approach achieved precise modifications of the LcyE loci with high efficiency. nih.gov Furthermore, a multiplex CRISPR/Cas9 genome editing approach in tomato targeted several genes in the carotenoid metabolic pathway, including LCY-E, to increase lycopene content. frontiersin.org

These examples underscore the potential of CRISPR/Cas9 to precisely re-engineer the carotenoid biosynthetic pathway. By targeting LCYE, it is possible to control the flux of lycopene into the α- and β-branches of the pathway, which is a critical step for modulating the production of ε-carotene.

Heterologous Production Systems for Carotenoids

Heterologous production involves expressing the genes of a specific metabolic pathway in a host organism that does not naturally produce the target compound. This approach allows for the production of complex molecules like carotenoids in easily cultivable and scalable organisms.

Microorganisms such as Escherichia coli and Saccharomyces cerevisiae are widely used as cell factories for carotenoid production due to their well-characterized genetics, rapid growth, and established fermentation processes. nih.govfrontiersin.org

Escherichia coli : E. coli has been successfully engineered to produce a variety of carotenoids. frontiersin.org Strategies to enhance production include the introduction of heterologous mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways to increase the supply of the precursor isopentenyl diphosphate (B83284) (IPP). frontiersin.orgresearchgate.net For instance, by co-expressing an optimized MEP pathway, a hybrid MVA pathway, and β-carotene synthesis genes, researchers achieved a production of 3.2 g/L of β-carotene in a fed-batch fermentation. researchgate.net While not specific to ε-carotene, these strategies demonstrate the potential for high-level carotenoid production in E. coli.

Saccharomyces cerevisiae : The baker's yeast S. cerevisiae is another popular host for carotenoid production. nih.govoup.com It has been engineered to produce β-carotene by expressing carotenogenic genes from the yeast Xanthophyllomyces dendrorhous. oup.com Further improvements have been achieved by overexpressing key enzymes in the native mevalonate pathway, such as a truncated HMG-CoA reductase (tHMG1), to boost the supply of isoprenoid precursors. oup.com Engineered S. cerevisiae has also been developed to produce β-carotene from hydrophobic substrates like olive oil by co-expressing lipases and carotenogenic genes. nih.gov

Yarrowia lipolytica : The oleaginous yeast Yarrowia lipolytica is an emerging platform for the production of lipid-soluble compounds like carotenoids. nih.govfrontiersin.org Its ability to accumulate high levels of lipids provides a natural sink for storing hydrophobic carotenoids. frontiersin.org Metabolic engineering strategies in Y. lipolytica, such as overexpressing the mevalonate pathway and carotenogenic genes, have led to significant production of lycopene and β-carotene. nih.govfrontiersin.org

Table 2: Examples of Heterologous Carotenoid Production in Microbial Systems

| Host Organism | Target Carotenoid | Key Engineering Strategies | Reported Titer |

|---|---|---|---|

| Escherichia coli | β-carotene | Optimized MEP and hybrid MVA pathways | 3.2 g/L |

| Saccharomyces cerevisiae | β-carotene | Expression of X. dendrorhous carotenogenic genes, overexpression of tHMG1 | - |

| Yarrowia lipolytica | Lycopene | Overexpression of mevalonate pathway and carotenogenic genes | 21.1 mg/g DCW |

Plant tissue and cell suspension cultures offer a controlled environment for the production of plant-derived secondary metabolites, including carotenoids, independent of geographical and climatic conditions. mdpi.comnih.gov These systems allow for the optimization of culture conditions and the application of elicitors to enhance product yields. nih.gov

Research on Daucus carota (carrot) cell cultures has demonstrated the feasibility of producing β-carotene in vitro. researchgate.net The production can be influenced by factors such as the composition of the culture medium, plant growth regulators, and the size of the inoculum. researchgate.net For example, the application of 2,4-dichlorophenoxyacetic acid at an optimal concentration was shown to enhance β-carotene accumulation in carrot cell cultures. researchgate.net

Tomato cell cultures have also been investigated for the production of carotenoids like lycopene. nih.gov Different cell lines can be screened for high producers, and culture media can be optimized for enhanced carotenoid accumulation. nih.gov While these studies have primarily focused on more common carotenoids, the established protocols and techniques can be adapted for the production of ε-carotene by selecting appropriate plant species and optimizing culture conditions. The use of elicitors, such as methyl jasmonate, has also been shown to significantly increase carotenoid content in various plant cell cultures. researchgate.net

Chemical Synthesis of Epsilon-Carotene (B162410) and its Derivatives for Research

While biotechnological methods are gaining prominence, chemical synthesis remains a valuable tool for producing pure carotenoids for research and as analytical standards. The total synthesis of ε-carotene has been achieved through various routes, often employing classic organic chemistry reactions.

A practical and scalable synthesis of ε-carotene has been described, which is based on a modified Wittig-Horner reaction. thieme-connect.comthieme-connect.com The key steps of this synthesis are:

A condensation reaction between α-cyclocitral and diethyl [(2E)-3-methoxy-2-methylprop-2-en-1-yl]phosphonate to yield a C14 enol ether. thieme-connect.comthieme-connect.com

Hydrolysis of the C14 enol ether to produce a C14 aldehyde. thieme-connect.comthieme-connect.com

A modified Wittig-Horner reaction involving the C15 phosphonate (B1237965) derived from the C14 aldehyde and a C10 triene dialdehyde (B1249045) to construct the final ε-carotene molecule. thieme-connect.comthieme-connect.com

This synthetic route is designed to be practical for large-scale production, with steps that are relatively easy to perform. thieme-connect.comthieme-connect.com The classical synthesis of ε-carotene, developed by Weedon and co-workers in 1965, involved a C15 + C10 + C15 double Wittig reaction. thieme-connect.com Modern synthetic strategies often focus on improving efficiency, stereocontrol, and scalability. The development of novel synthetic methods, such as those utilizing the Stille reaction, has also contributed to the stereocontrolled synthesis of various carotenoids. organic-chemistry.org

Q & A

Q. How should longitudinal studies on this compound’s health effects be structured to ensure statistical power?

- Methodological Answer : Calculate sample size a priori using G*Power software, assuming effect sizes from pilot data. Use repeated-measures ANOVA to analyze temporal changes. Control for covariates (e.g., BMI, smoking status) via mixed-effects models. Include placebo groups and double-blinding to reduce bias .